2',3',4'-Trihydroxyflavone, also known as 2',3',4'-Trihydroxyflavone, is a semi-synthetic flavonoid that has garnered significant interest in scientific research for its diverse biological activities. [] Flavonoids are a class of polyphenolic compounds naturally found in plants, known for their antioxidant and anti-inflammatory properties. [] 2',3',4'-Trihydroxyflavone distinguishes itself through its specific arrangement of hydroxyl groups on the flavone backbone, contributing to its unique interactions with biological targets. Research has explored its potential in addressing various conditions, including neurodegenerative diseases and intestinal inflammation. [, , ]
2-D08 is classified as a flavonoid, specifically a flavone, which is characterized by its polyphenolic structure. It was first synthesized and characterized in research aimed at identifying small molecule inhibitors of sumoylation, a post-translational modification that influences protein function and stability. The compound was identified during a screening process where it appeared as a contaminant from commercial suppliers, leading to further investigation into its structure and biological activity .
The synthesis of 2-D08 involves several key steps that utilize established organic chemistry techniques. The efficient synthetic route includes:
This synthesis route not only confirms the structural identity of 2-D08 but also provides insights into potential impurities that may arise during the process.
The molecular structure of 2-D08 features three hydroxyl groups positioned at the 2', 3', and 4' locations on the flavone backbone. This arrangement contributes to its biological activity and solubility properties.
Nuclear magnetic resonance spectroscopy and other analytical methods have been utilized to confirm the structure, demonstrating distinct signals corresponding to each functional group within the molecule.
2-D08 participates in several chemical reactions relevant to its biological activity:
These reactions underscore the compound's potential as a therapeutic agent by modulating critical cellular processes.
The mechanism by which 2-D08 exerts its effects primarily revolves around its role as a SUMOylation inhibitor:
This multifaceted mechanism positions 2-D08 as a promising candidate for further investigation in therapeutic contexts.
The physical and chemical properties of 2-D08 are crucial for understanding its behavior in biological systems:
These properties are essential for optimizing formulations for biological assays or therapeutic applications.
The applications of 2-D08 span several scientific domains:
2-D08 (2′,3′,4′-trihydroxyflavone) is a cell-permeable small-molecule inhibitor that uniquely targets the SUMOylation cascade by blocking the transfer of SUMO from the UBC9-SUMO thioester intermediate to substrate proteins. This mechanism was identified using a microfluidic electrophoretic mobility shift assay, which monitors real-time SUMO conjugation. The assay revealed that 2-D08 disrupts the formation of the isopeptide bond between the C-terminal glycine of SUMO and the ε-amino group of lysine residues on target proteins. Crucially, this inhibition occurs after SUMO activation (E1) and conjugation to UBC9 (E2), specifically preventing the final transesterification step [1] [5] [9].
Biochemical studies demonstrate that 2-D08 directly binds to UBC9, interfering with its interaction with substrate proteins. For example, in vitro assays using fluorescently tagged SUMO-1 and recombinant E1/E2 enzymes showed that 2-D08 (30 µM) achieves >90% inhibition of SUMO-peptide conjugation. Kinetic analyses confirmed that 2-D08 does not disrupt UBC9-SUMO thioester formation but abrogates SUMO discharge to substrates like RanGAP1 or topoisomerase-I [1] [5]. This specificity distinguishes 2-D08 from other SUMOylation inhibitors (e.g., ginkgolic acid) that target earlier steps in the cascade.
Table 1: Biochemical Effects of 2-D08 on SUMOylation Steps
SUMOylation Step | Impact of 2-D08 | Experimental Evidence |
---|---|---|
E1-SUMO activation | No inhibition | Unchanged ATP-dependent adenylation of SUMO |
UBC9-SUMO thioester formation | No inhibition | UBC9-SUMO conjugate detected via western blot |
SUMO transfer to substrate | Complete blockade (IC₅₀ ~15–30 µM) | Electrophoretic mobility shift assays with peptide substrates |
Ubiquitin conjugation | No cross-reactivity | Unaffected ubiquitinylation in cell-based assays |
A defining feature of 2-D08 is its precision in inhibiting UBC9-dependent substrate SUMOylation while sparing upstream E1 activation and unrelated post-translational modifications. Structural analyses indicate that 2-D08 binds near the UBC9 active site, sterically hindering interactions between UBC9~SUMO and acceptor substrates. This steric blockade does not affect the transthiolation reaction that loads SUMO onto UBC9, as confirmed by intact UBC9-SUMO thioester formation in the presence of 2-D08 [1] [9].
Notably, 2-D08 exhibits minimal off-target effects on ubiquitinylation pathways. Cell-based studies in breast cancer lines (MCF7, MDA-MB-231) confirmed that 2-D08 (30 µM) suppresses camptothecin-induced topoisomerase-I SUMOylation but does not alter ubiquitin conjugation patterns. This selectivity arises because ubiquitination employs distinct E2 enzymes (e.g., UBE2D, UBE2R), which lack the 2-D08-binding pocket conserved in UBC9 [1] [5] [9].
By selectively inhibiting UBC9-mediated SUMO transfer, 2-D08 disrupts SUMOylation-dependent protein-protein interactions (PPIs) critical for oncogenic signaling. Two key mechanisms underlie this disruption:
TRIB3 Upregulation and Autophagic Cell Death:In breast and prostate cancer cells, 2-D08 (10–20 µM) suppresses global SUMOylation, leading to the accumulation of Tribbles pseudokinase 3 (TRIB3). TRIB3 acts as a stress sensor that induces autophagic flux by dissociating BECN1 from inhibitory complexes. This process is SUMOylation-dependent, as SUMO-deficient TRIB3 mutants fail to trigger autophagy. Consequently, 2-D08-treated cells exhibit caspase-independent death characterized by LC3-II accumulation and p62 degradation [6].
Inhibition of RAC1 SUMOylation and Tumor Cell Invasion:2-D08 blocks SUMO1 conjugation to the small GTPase RAC1 at lysine 183, a modification essential for RAC1 activation during epithelial-to-mesenchymal transition (EMT). In triple-negative breast cancer (MDA-MB-231), 2-D08 (10 µM) reduces RAC1-SUMO1 conjugation by >60%, leading to cytoskeletal disorganization and loss of mesenchymal migration. This impairs invasion through Matrigel and suppresses metastasis in vivo [2] [6].
Table 2: Functional Consequences of 2-D08 on SUMO-Dependent Pathways
SUMO-Dependent Process | Effect of 2-D08 | Downstream Outcome |
---|---|---|
TRIB3 SUMOylation | DeSUMOylation → TRIB3 stabilization | Autophagic cell death via BECN1 activation |
RAC1 SUMOylation (K183) | Abrogated conjugation to SUMO1 | Loss of lamellipodia formation and invasion |
NOX2 SUMOylation | Reduced complex assembly | Impaired ROS generation in AML cells |
HIF-1α/TGF-β signaling | Disrupted SUMO-enhanced transcription | Downregulation of SMAD2/3 and collagen expression |
In acute myeloid leukemia (AML), 2-D08-induced deSUMOylation of NOX2 (NADPH oxidase) dysregulates reactive oxygen species (ROS) homeostasis. Excessive ROS accumulation triggers mitochondrial apoptosis, evidenced by cytochrome c release and PARP cleavage. N-acetylcysteine (NAC), a ROS scavenger, completely reverses this apoptosis, confirming ROS as the executioner [2] [9].
CAS No.: 1256-86-6
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 107419-07-8
CAS No.: 18097-67-1
CAS No.: